molecular formula C27H48N2O9 B12375992 BCN-endo-PEG7-NH2

BCN-endo-PEG7-NH2

Cat. No.: B12375992
M. Wt: 544.7 g/mol
InChI Key: WPOFDMZVJSPNSQ-IQCGEYIDSA-N
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Description

BCN-endo-PEG7-NH2 is a compound that serves as an Antibody-Drug Conjugate (ADC) linker containing seven polyethylene glycol (PEG) unitsIn click chemistry, endo-BCN can react with molecules containing azide groups to form stable triazoles in the absence of catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-endo-PEG7-NH2 is synthesized through a series of chemical reactions involving the incorporation of PEG units and the endo-BCN ligand. The synthetic route typically involves the following steps:

    Endo-BCN Incorporation: The addition of the endo-BCN ligand to the PEGylated molecule.

    Amidation: The final step involves the formation of the amide bond to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BCN-endo-PEG7-NH2 undergoes various chemical reactions, including:

    Click Chemistry: Reacts with azide-containing molecules to form stable triazoles.

    Substitution Reactions: The PEG units can participate in substitution reactions.

Common Reagents and Conditions

    Azide Compounds: Used in click chemistry reactions.

    Catalyst-Free Conditions: The reactions typically occur without the need for catalysts.

Major Products Formed

Scientific Research Applications

BCN-endo-PEG7-NH2 has a wide range of scientific research applications, including:

Mechanism of Action

BCN-endo-PEG7-NH2 exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

    BCN-endo-PEG4-NH2: Contains four PEG units instead of seven.

    BCN-endo-PEG12-NH2: Contains twelve PEG units, offering different properties.

Uniqueness

BCN-endo-PEG7-NH2 is unique due to its specific combination of seven PEG units and the endo-BCN ligand, providing a balance of hydrophilicity and reactivity that is advantageous in various applications .

Properties

Molecular Formula

C27H48N2O9

Molecular Weight

544.7 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H48N2O9/c28-7-9-31-11-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-32-10-8-29-27(30)38-23-26-24-5-3-1-2-4-6-25(24)26/h24-26H,3-23,28H2,(H,29,30)/t24-,25+,26?

InChI Key

WPOFDMZVJSPNSQ-IQCGEYIDSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1

Origin of Product

United States

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